Cas no 1936287-20-5 (2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine)

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine moiety offers a versatile scaffold for further functionalization. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its structural features, including the electron-withdrawing trifluoromethyl group, can influence binding affinity and selectivity in target interactions. The amine functionality provides a reactive site for derivatization, enabling the incorporation of this building block into more complex structures. Suitable for use under controlled laboratory conditions, it requires handling with appropriate safety precautions.
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine structure
1936287-20-5 structure
商品名:2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
CAS番号:1936287-20-5
MF:C6H6F3N3
メガワット:177.127151012421
CID:6089263
PubChem ID:66466792

2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
    • 4-Pyrimidinemethanamine, α-(trifluoromethyl)-
    • EN300-1938284
    • CS-0306484
    • 1936287-20-5
    • インチ: 1S/C6H6F3N3/c7-6(8,9)5(10)4-1-2-11-3-12-4/h1-3,5H,10H2
    • InChIKey: BNPCEXZTLVFRFY-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=CC(C(C(F)(F)F)N)=N1

計算された属性

  • せいみつぶんしりょう: 177.05138169g/mol
  • どういたいしつりょう: 177.05138169g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

  • 密度みつど: 1.367±0.06 g/cm3(Predicted)
  • ふってん: 233.2±40.0 °C(Predicted)
  • 酸性度係数(pKa): 2.76±0.50(Predicted)

2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938284-5.0g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
5g
$4226.0 2023-05-31
Enamine
EN300-1938284-0.25g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
0.25g
$1038.0 2023-09-17
Enamine
EN300-1938284-5g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
5g
$3273.0 2023-09-17
Enamine
EN300-1938284-1.0g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
1g
$1458.0 2023-05-31
Enamine
EN300-1938284-0.05g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
0.05g
$948.0 2023-09-17
Enamine
EN300-1938284-2.5g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
2.5g
$2211.0 2023-09-17
Enamine
EN300-1938284-0.5g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
0.5g
$1084.0 2023-09-17
Enamine
EN300-1938284-0.1g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
0.1g
$993.0 2023-09-17
Enamine
EN300-1938284-10.0g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
10g
$6266.0 2023-05-31
Enamine
EN300-1938284-10g
2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
1936287-20-5
10g
$4852.0 2023-09-17

2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine 関連文献

2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amineに関する追加情報

Recent Advances in the Study of 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine (CAS: 1936287-20-5)

The compound 2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine (CAS: 1936287-20-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrimidine core and trifluoroethylamine moiety, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the areas of kinase inhibition and targeted cancer therapy.

One of the key findings in recent research is the role of 2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine as a versatile intermediate in the synthesis of kinase inhibitors. Its structural features allow for efficient binding to ATP pockets of various kinases, making it a valuable scaffold for designing selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of FGFR (fibroblast growth factor receptor) inhibitors, which show promise in treating cancers with FGFR aberrations.

Further investigations have highlighted the compound's metabolic stability and bioavailability, which are critical factors in drug development. The trifluoromethyl group enhances the molecule's lipophilicity and resistance to metabolic degradation, as evidenced by in vitro and in vivo pharmacokinetic studies. These properties position 1936287-20-5 as a favorable candidate for further optimization in preclinical studies.

In addition to its applications in oncology, recent research has explored the potential of 2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine in infectious disease therapeutics. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel antiviral agents targeting RNA-dependent RNA polymerases. The compound's ability to modulate enzyme activity underscores its broad utility in medicinal chemistry.

Despite these promising developments, challenges remain in the optimization of 1936287-20-5 derivatives for clinical use. Current research efforts are focused on improving selectivity and reducing off-target effects through structure-activity relationship (SAR) studies. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into viable drug candidates.

In conclusion, 2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine represents a compelling case study in modern drug discovery. Its unique structural features and demonstrated biological activities make it a molecule of significant interest for researchers across multiple therapeutic areas. As investigations continue, this compound is poised to contribute meaningfully to the development of next-generation pharmaceuticals.

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